5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole
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Overview
Description
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with the molecular formula C26H18N2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole typically involves a multi-step process. One common method includes the site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by cyclization through two-fold palladium-catalyzed C–N coupling with amines . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5,10-dihydroindolo[3,2-b]indole
- 5,10-Dihydroindolo[3,2-b]indole
- Indolo[3,2-b]carbazole derivatives
Uniqueness
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is unique due to its specific structural features and the presence of diphenyl groups.
Properties
Molecular Formula |
C26H18N2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,10-diphenylindolo[3,2-b]indole |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)26-25(27)22-16-8-10-18-24(22)28(26)20-13-5-2-6-14-20/h1-18H |
InChI Key |
SMARFFNGOCJJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4C6=CC=CC=C6 |
Origin of Product |
United States |
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